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Compound of Interest

Compound Name: 4-Ethylmethcathinone

Cat. No.: B1651093 Get Quote

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone class, structurally

related to methcathinone and mephedrone. As a compound of interest in forensic science,

clinical toxicology, and pharmaceutical research, its unambiguous identification is crucial. This

technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data of 4-Ethylmethcathinone. Detailed

experimental protocols for acquiring this data are also presented to aid researchers and drug

development professionals in their analytical endeavors.

Chemical and Physical Data
Property Value Reference

IUPAC Name
1-(4-ethylphenyl)-2-

(methylamino)propan-1-one
[1]

Synonyms 4-EMC [1]

Chemical Formula C₁₂H₁₇NO [1]

Molecular Weight 191.27 g/mol [1]

Appearance White powder (as HCl salt) [1]

Spectroscopic Data
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The following sections detail the NMR, IR, and MS data for 4-Ethylmethcathinone. The data is

presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The

following data was obtained for the hydrochloride salt of 4-Ethylmethcathinone in deuterium

oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for 4-Ethylmethcathinone HCl in D₂O

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9 Doublet 2H
Aromatic CH (ortho to

C=O)

~7.5 Doublet 2H
Aromatic CH (meta to

C=O)

~5.2 Quartet 1H CH-CH₃

~2.9 Quartet 2H CH₂-CH₃ (ethyl group)

~2.7 Singlet 3H N-CH₃

~1.6 Doublet 3H CH-CH₃

~1.2 Triplet 3H CH₂-CH₃ (ethyl group)

Note: The chemical shifts are approximate and based on the analysis of the spectrum provided

in the SWGDRUG monograph.[1] Precise assignments may require further 2D NMR

experiments.

¹³C NMR Spectroscopy Data
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As of the latest literature review, experimental ¹³C NMR data for 4-Ethylmethcathinone could

not be located. The acquisition of this data would be a valuable contribution to the analytical

profile of this compound.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 2: FTIR Spectroscopic Data for 4-Ethylmethcathinone HCl

Wavenumber (cm⁻¹) Description
Functional Group
Assignment

~2970 Strong, sharp C-H stretch (aliphatic)

~2700-2400 Broad
N-H stretch (secondary amine

salt)

~1680 Strong, sharp C=O stretch (ketone)

~1610 Medium, sharp C=C stretch (aromatic)

~1400-1500 Medium, sharp C-H bend (aliphatic)

~1230 Medium C-N stretch

~830 Strong, sharp
C-H out-of-plane bend (para-

substituted aromatic)

Note: Assignments are based on characteristic functional group absorption regions and the

spectrum provided in the SWGDRUG monograph.[1]

Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. Electron

Ionization (EI) mass spectrometry is commonly used for the analysis of synthetic cathinones.

Table 3: EI-MS Spectroscopic Data for 4-Ethylmethcathinone
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment Ion

191 Moderate [M]⁺ (Molecular Ion)

176 Low [M - CH₃]⁺

162 Low [M - C₂H₅]⁺

119 Moderate
[C₈H₇O]⁺ (4-ethylbenzoyl

cation)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

58 High
[C₃H₈N]⁺ (Iminium ion from α-

cleavage)

Note: The fragmentation pattern is consistent with the structure of 4-Ethylmethcathinone,

showing a characteristic α-cleavage leading to the stable iminium ion at m/z 58.[1]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

protocols are recommended for the analysis of 4-Ethylmethcathinone.

NMR Spectroscopy
Sample Preparation

Accurately weigh approximately 10 mg of 4-Ethylmethcathinone HCl.[1]

Dissolve the sample in approximately 0.75 mL of deuterium oxide (D₂O).[1]

Add a small amount of a suitable internal standard, such as trimethylsilylpropanoic acid

(TSP), for chemical shift referencing (δ 0.00 ppm).[1]

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR)
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Spectrometer: 400 MHz or higher field strength NMR spectrometer.[1]

Solvent: Deuterium Oxide (D₂O)

Temperature: 298 K

Pulse Angle: 90°[1]

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-5 seconds (a longer delay of 45 seconds can be used for quantitative

analysis)[1]

Number of Scans: 16-64 (signal-to-noise dependent)

Spectral Width: 0-12 ppm[1]

Infrared (IR) Spectroscopy
Sample Preparation

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it

with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the powdered 4-Ethylmethcathinone HCl sample directly onto the

ATR crystal.

Apply consistent pressure using the instrument's pressure clamp to ensure good contact

between the sample and the crystal.

Instrument Parameters (FTIR-ATR)

Instrument: FTIR spectrometer with a diamond ATR accessory.[1]

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹[1]

Number of Scans: 16-32 (for both background and sample)[1]
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Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (GC-MS)
Sample Preparation

Prepare a stock solution of 4-Ethylmethcathinone in a suitable solvent (e.g., methanol or

chloroform) at a concentration of approximately 1 mg/mL.[1]

Perform a serial dilution to obtain a working solution of approximately 1-10 µg/mL.

Instrument Parameters (GC-MS)

Gas Chromatograph

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]

Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

Inlet Temperature: 280 °C.[1]

Injection Volume: 1 µL.[1]

Split Ratio: 20:1.[1]

Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramp at 12 °C/min to

300 °C, and hold for 9 min.[1]

Mass Spectrometer

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.[1]

Quadrupole Temperature: 150 °C.[1]

MSD Transfer Line Temperature: 280 °C.[1]
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Scan Range: 34-550 amu.[1]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a compound like 4-Ethylmethcathinone.

Workflow for Spectroscopic Analysis of 4-Ethylmethcathinone

Substance Acquisition
(4-Ethylmethcathinone)

Sample Preparation
(Dissolution, Dilution, etc.)

NMR Analysis
(¹H, ¹³C)

IR Analysis
(FTIR-ATR)

MS Analysis
(GC-MS)

Data Processing and Analysis

Structure Elucidation and Confirmation

Reporting and Documentation

Click to download full resolution via product page
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Caption: Spectroscopic Analysis Workflow for 4-Ethylmethcathinone.

This guide provides a foundational set of spectroscopic data and analytical protocols for 4-
Ethylmethcathinone. Researchers are encouraged to use this information as a reference and

to develop and validate their own analytical methods as required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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